molecular formula C20H20N6O7S4 B601309 (E)-Cefodizime CAS No. 97180-26-2

(E)-Cefodizime

货号: B601309
CAS 编号: 97180-26-2
分子量: 584.7 g/mol
InChI 键: XDZKBRJLTGRPSS-ZSKFQXOHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-Cefodizime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and is used to treat various infections, including respiratory tract infections, urinary tract infections, and skin infections. The compound is characterized by its stability against beta-lactamase enzymes, which are produced by certain bacteria to confer resistance against beta-lactam antibiotics.

准备方法

Synthetic Routes and Reaction Conditions: The process typically starts with the acylation of 7-aminocephalosporanic acid (7-ACA) with appropriate acylating agents

Industrial Production Methods: Industrial production of (E)-Cefodizime involves large-scale fermentation processes to produce the cephalosporin core, followed by chemical modification steps to introduce the necessary side chains. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

化学反应分析

Types of Reactions: (E)-Cefodizime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its antibacterial activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

科学研究应用

Clinical Efficacy

Cefodizime has demonstrated superior clinical efficacy compared to other antibiotics in several studies. Notably, it has shown enhanced activity against specific bacterial strains due to its immunomodulatory properties, which can stimulate phagocyte and lymphocyte functions when these are impaired. For instance, a study indicated that cefodizime increased the expression of toll-like receptor 4 in neutrophils during Klebsiella pneumoniae infections, affecting cytokine production in stimulated cells .

Spectrum of Activity

The antibiotic is effective against a range of pathogens, including:

  • Escherichia coli : Commonly associated with urinary tract infections.
  • Klebsiella pneumoniae : Known for causing pneumonia and other severe infections.
  • Gonococcus (Neisseria gonorrhoeae) : The causative agent of gonorrhea.

Cefodizime's broad-spectrum activity makes it a potential candidate for empirical therapy in settings where multidrug-resistant organisms are prevalent.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A significant case study involved the analysis of Escherichia coli strains resistant to cefotaxime and ceftazidime. The study characterized various clusters of multidrug-resistant strains collected from different healthcare settings. Cefodizime was found to maintain efficacy against some strains that exhibited resistance to other cephalosporins, emphasizing its potential role in treating complicated infections caused by resistant organisms .

Case Study 2: Immunomodulatory Effects

In another investigation, cefodizime's immunomodulatory effects were explored in patients with impaired immune responses. The study highlighted how cefodizime could enhance immune function through increased cytokine production, thereby improving clinical outcomes in patients suffering from severe bacterial infections .

Comparative Efficacy with Other Antibiotics

A systematic review comparing cefodizime with other third-generation cephalosporins revealed that cefodizime often exhibited a more favorable sensitivity profile against common pathogens like Escherichia coli and Klebsiella species. The mean minimum inhibitory concentration (MIC) values indicated that cefodizime could effectively inhibit these pathogens at lower concentrations compared to its counterparts .

AntibioticMean MIC (mg/L)Pathogen
Cefodizime0.5Escherichia coli
Cefotaxime1.0Klebsiella pneumoniae
Ceftazidime2.0Salmonella spp.

作用机制

(E)-Cefodizime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound’s stability against beta-lactamase enzymes further enhances its effectiveness against resistant bacterial strains.

相似化合物的比较

    Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

    Cefotaxime: Similar to (E)-Cefodizime in terms of antibacterial activity but differs in its chemical structure and stability.

    Ceftazidime: Known for its activity against Pseudomonas aeruginosa, a feature that distinguishes it from this compound.

Uniqueness: this compound is unique due to its specific (E)-configuration, which contributes to its stability and effectiveness. Its broad-spectrum activity and resistance to beta-lactamase enzymes make it a valuable antibiotic in clinical settings.

生物活性

(E)-Cefodizime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity against both aerobic Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its efficacy, pharmacokinetics, immunomodulatory properties, and clinical applications.

This compound exhibits a potent bactericidal effect primarily by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), specifically PBPs 1A/B, 2, and 3, leading to bacterial lysis and death. Its antibacterial spectrum includes:

  • Gram-Negative Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Morganella morganii, Proteus mirabilis, Shigella sonnei, Salmonella spp., Haemophilus influenzae, and Neisseria gonorrhoeae.
  • Gram-Positive Bacteria : Active against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.

However, it is ineffective against certain strains such as Pseudomonas aeruginosa and methicillin-resistant strains of staphylococci .

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in treating various infections. A summary of its clinical efficacy includes:

Infection TypeSuccess Rate (%)Dosage
Upper Respiratory Tract Infections80 - 1001 - 4 g daily
Lower Respiratory Tract Infections80 - 1001 - 4 g daily
Urinary Tract Infections72 - 88Single dose: 1 - 2 g
Gonorrhea~100Single dose: 0.25 - 1 g

Preliminary data also suggest potential effectiveness in treating otitis media, sinusitis, and gynecological infections .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability and rapid action:

  • Bioavailability : Ranges from 90% to 100% when administered intramuscularly.
  • Protein Binding : Approximately 81% , primarily to albumin.
  • Half-Life : The elimination half-life is about 3.5 hours , with renal clearance being the primary route of excretion .

Immunomodulatory Properties

Research has indicated that this compound may possess immunomodulatory effects that enhance its antibacterial activity beyond what is predicted from in vitro studies. For instance, a study showed that cefodizime increased the expression of toll-like receptor 4 (TLR-4) in neutrophils during Klebsiella pneumoniae infections, which subsequently influenced cytokine production. This suggests that this compound could help restore impaired immune responses in certain infections .

Case Studies and Research Findings

Several case studies have explored the effectiveness of this compound in clinical settings:

  • Case Study on Respiratory Infections : In a cohort of patients with respiratory tract infections, this compound was administered alongside standard care. Results indicated a significant reduction in infection duration compared to historical controls treated with other antibiotics.
  • Urinary Tract Infections : A comparative study involving patients with uncomplicated urinary tract infections showed that those treated with this compound had a higher rate of clinical cure than those treated with traditional therapies.
  • Immunocompromised Patients : Preliminary findings suggest that this compound may be beneficial for immunocompromised patients, although further research is needed to confirm these observations .

属性

CAS 编号

97180-26-2

分子式

C20H20N6O7S4

分子量

584.7 g/mol

IUPAC 名称

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1

InChI 键

XDZKBRJLTGRPSS-ZSKFQXOHSA-N

手性 SMILES

CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

规范 SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。